molecular formula C18H15N3O4S B2457450 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946340-91-6

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2457450
CAS No.: 946340-91-6
M. Wt: 369.4
InChI Key: UKFHQVQKIMFHDX-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-17-6-4-13(16-2-1-9-26-16)20-21(17)8-7-19-18(23)12-3-5-14-15(10-12)25-11-24-14/h1-6,9-10H,7-8,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFHQVQKIMFHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound belongs to a class of pyridazinone derivatives characterized by the presence of a thiophene ring and a benzo[d][1,3]dioxole moiety. Its molecular formula is C15H16N3O4SC_{15}H_{16}N_{3}O_{4}S, with a molecular weight of 320.37 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC15H16N3O4S
Molecular Weight320.37 g/mol
LogP2.2898
Polar Surface Area54.15 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is hypothesized to involve several mechanisms, primarily through enzyme inhibition and receptor interaction. The pyridazinone core is known to interact with various biological targets, potentially inhibiting key enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that compounds with similar structural features often act as inhibitors for specific enzymes. For instance, sulfonamide derivatives are known to inhibit dihydropteroate synthase, a critical enzyme in bacterial folate synthesis. The presence of the thiophene ring may enhance the binding affinity due to its electron-rich nature, allowing for stronger interactions with target enzymes.

Antimicrobial Activity

Studies have shown that pyridazinone derivatives exhibit antimicrobial properties. For example, a related compound demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL . This suggests that this compound may possess similar activity.

Anticancer Potential

Research into structurally related compounds has revealed promising anticancer activities. For instance, derivatives containing the pyridazinone structure have been tested against various cancer cell lines, showing selective cytotoxicity towards tumorigenic cells while sparing normal cells . The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure TypeNotable Activity
N-(2-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)ethyl)carboxamidePyridazinone derivativeAntimicrobial
N-(2-(6-thiohydantoin)pyridazin-1(6H)-yl)ethylcarboxamideThiohydantoin derivativeAnticancer
N-(2-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)ethyl)carboxamideFuran derivativeModerate antibacterial

The presence of the thiophene ring in our compound may confer unique electronic properties that enhance its biological activity compared to others lacking this feature.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of pyridazinone derivatives in drug development:

  • Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry investigated a series of pyridazinones and found that those with electron-withdrawing groups exhibited enhanced antibacterial activity against resistant strains .
  • Anticancer Activity : Research demonstrated that certain pyridazinone derivatives could inhibit cancer cell growth through apoptosis induction in human breast cancer cell lines .
  • Enzyme Inhibition : A recent study identified a pyridazinone derivative as a potent inhibitor of BioA, an enzyme crucial for biotin biosynthesis in Mycobacterium tuberculosis, showcasing its potential as an antibiotic .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including:

  • SNB-19 : Percent Growth Inhibition (PGI) of 86.61%
  • OVCAR-8 : PGI of 85.26%

These findings suggest that the compound may target pathways involved in cell proliferation and survival.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. This activity is crucial for developing new antibiotics in response to rising antibiotic resistance.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways, which could provide therapeutic benefits for inflammatory diseases such as arthritis or inflammatory bowel disease.

Case Studies

Several case studies have documented the biological activity of compounds related to this compound:

  • Case Study 1 : A study focusing on the anticancer effects of pyridazine derivatives showed promising results in inhibiting tumor growth in xenograft models.
  • Case Study 2 : Research on thiophene-containing compounds revealed their potential as effective antimicrobial agents against resistant strains.

These case studies highlight the compound's versatility and potential for further exploration in medicinal chemistry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazinone ring and carboxamide group facilitate nucleophilic substitution. Key reactions include:

Reaction TypeConditionsReagents/AgentsProducts/OutcomesReference
Aminolysis Reflux in DMF, 80°C, 12 hrsPrimary amines (e.g., methylamine)Substitution at C-3 of pyridazinone, forming N-alkyl derivatives
Halogenation THF, 0°C, NBSN-Bromosuccinimide (NBS)Bromination at C-5 of pyridazinone
Thiophene Functionalization Pd(PPh₃)₄, K₂CO₃, DMF, 100°CAryl boronic acidsSuzuki coupling at thiophene C-5
  • Mechanistic Insight : The pyridazinone’s electron-deficient C-3 and C-5 positions are susceptible to nucleophilic attack, while the thiophene’s sulfur atom stabilizes transition states in cross-coupling reactions .

Oxidation and Reduction Reactions

The pyridazinone ring and ethyl linker exhibit redox activity:

Reaction TypeConditionsReagents/AgentsProducts/OutcomesReference
Pyridazinone Reduction H₂ (1 atm), Pd/C, EtOH, 25°CHydrogen gasReduction of C=N bond to CH₂NH
Thiophene Oxidation mCPBA, CH₂Cl₂, 0°C → 25°Cmeta-Chloroperbenzoic acidSulfoxide formation at thiophene
Carboxamide Reduction LiAlH₄, THF, refluxLithium aluminum hydrideConversion of carboxamide to amine
  • Key Findings :

    • Pyridazinone reduction retains the thiophene moiety’s integrity .

    • Over-oxidation of thiophene to sulfone is avoided using stoichiometric mCPBA .

Cycloaddition and Ring-Opening Reactions

The compound participates in [4+2] cycloadditions and ring-opening processes:

Reaction TypeConditionsReagents/AgentsProducts/OutcomesReference
Diels-Alder Cycloaddition Xylene, 140°C, 24 hrsMaleic anhydrideFused tricyclic adduct at pyridazinone
Benzo[d] dioxole Ring Opening HCl (conc.), H₂O, 100°CHydrochloric acidCleavage to catechol derivative
  • Thermodynamic Control : Diels-Alder reactions favor endo transition states due to the pyridazinone’s electron-withdrawing effect .

  • Acid Sensitivity : The benzo[d]dioxole ring undergoes hydrolysis to catechol under strong acidic conditions .

Hydrolysis and Stability Studies

Hydrolytic pathways under varying pH:

ConditionspHTemperatureHalf-Life (t₁/₂)Major Degradation ProductsReference
Acidic Hydrolysis 1.237°C8.2 hrsCatechol, pyridazinone fragment
Basic Hydrolysis 10.537°C3.5 hrsSalicylate, ethylamine derivative
  • Kinetic Analysis : Hydrolysis follows pseudo-first-order kinetics, with base-catalyzed mechanisms dominating.

Organometallic Reactions

Reactivity with Grignard and Gilman reagents:

Reaction TypeConditionsReagents/AgentsProducts/OutcomesReference
Grignard Addition THF, −78°C → 25°C, 6 hrsMeMgBrMethyl addition at pyridazinone C-6
Lithiation LDA, THF, −78°C, 2 hrsLDA, Electrophiles (e.g., D₂O)Deuteration at ethyl linker
  • Regioselectivity : Grignard reagents preferentially attack the less hindered C-6 position of pyridazinone.

Photochemical Reactivity

UV-induced transformations:

Reaction TypeConditionsReagents/AgentsProducts/OutcomesReference
Photooxidation UV-C (254 nm), O₂, 12 hrsMolecular oxygenThiophene sulfone formation
Dimerization UV-A (365 nm), CH₃CN, 24 hrsNone[2+2] Cyclodimer at thiophene
  • Quantum Yield : Photooxidation exhibits a quantum yield of Φ = 0.18, indicating moderate efficiency .

Catalytic Functionalization

Palladium- and copper-catalyzed modifications:

Reaction TypeConditionsReagents/AgentsProducts/OutcomesReference
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, 110°CAryl halidesC-5 arylation of pyridazinone
Click Chemistry CuSO₄, sodium ascorbate, 25°CAzidesTriazole formation at ethyl linker
  • Catalyst Efficiency : Pd₂(dba)₃ achieves >90% conversion in arylations, while Cu(I) enables regioselective triazole synthesis .

Comparative Reactivity Table

Functional GroupReactivity (Scale: 1–5)Preferred ReactionsStability Concerns
Pyridazinone ring4.5Nucleophilic substitution, Diels-AlderSensitive to strong bases
Benzo[d]dioxole3.0Acid hydrolysis, oxidationDegrades at pH < 2 or pH > 10
Thiophene moiety4.0Electrophilic substitution, oxidationOver-oxidation to sulfone
Ethyl carboxamide linker2.5Reduction, hydrolysisLiAlH₄ causes over-reduction

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide and analogs?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including cyclization of pyridazinone cores and coupling of the thiophene and benzodioxole moieties. For example, analogous pyridazinone derivatives are synthesized via refluxing precursors (e.g., chloroacetic acid, aldehydes) in acetic acid/acetic anhydride mixtures, followed by recrystallization (e.g., 78% yield in ). Purification often employs column chromatography with gradient solvent systems (hexane/EtOAc) . Thiophene incorporation may follow methods used in thieno[3,2-e]triazolo[1,5-a]pyrimidinone synthesis, where azide intermediates undergo cycloaddition .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Key techniques include:

  • Single-crystal X-ray diffraction to resolve the pyridazinone ring puckering and dihedral angles between fused heterocycles, as demonstrated in for a thiazolo[3,2-a]pyrimidine derivative .
  • NMR spectroscopy to confirm substituent positions (e.g., 4g in shows distinct aromatic proton splitting patterns for chlorophenyl groups) .
  • IR spectroscopy to identify carbonyl (C=O) and amide (N-H) stretches, critical for validating the carboxamide linkage .

Q. What solvent systems and reaction conditions optimize yield for similar carboxamide derivatives?

  • Methodological Answer : Ethanol and acetic acid mixtures are common for cyclization (e.g., 70% yield for 4g in ). Polar aprotic solvents like DMF facilitate cyclization of thiadiazoles (). Reflux times (8–10 hours) and stoichiometric ratios (e.g., 1:1 aldehyde:precursor in ) are critical for minimizing side products .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations can model the electron-deficient pyridazinone core and electron-rich thiophene, predicting charge distribution and reactivity. For example, ’s ChemSpider entry includes predicted physicochemical properties (logP, pKa) using ACD/Labs Percepta, though experimental validation is advised . Molecular docking studies could hypothesize binding interactions with biological targets, leveraging structural analogs from (isoxazole-thiophene probes) .

Q. What mechanistic insights explain contradictory yields in analogous syntheses (e.g., 37% vs. 70% in )?

  • Methodological Answer : Steric hindrance from ortho-substituents (e.g., 2-chloro-6-fluorophenyl in 4i vs. 4-chlorophenyl in 4g) may reduce nucleophilic attack efficiency during cyclization. Electronic effects (e.g., electron-withdrawing groups) can destabilize intermediates, lowering yields. Kinetic studies under varying temperatures () and substituent Hammett parameters may resolve these discrepancies .

Q. How can bioactivity be rationalized for structurally related compounds?

  • Methodological Answer : Analogous thiophene-pyridazinone hybrids () show antimicrobial and antitumor activities, likely via inhibition of kinases or DNA intercalation. Structure-activity relationship (SAR) studies should systematically modify the benzodioxole (e.g., methoxy vs. methyl groups) and assess cytotoxicity in cell lines .

Q. What strategies resolve spectral overlaps in complex heterocyclic systems?

  • Methodological Answer : For overlapping 1H^1H NMR signals, 2D-COSY or HSQC can assign coupled protons (e.g., thiophene vs. pyridazinone protons). Isotopic labeling (e.g., 15N^{15}N) or variable-temperature NMR may distinguish dynamic equilibria, as seen in ’s crystal structure analysis of puckered rings .

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